molecular formula C9H12N2O5 B13633558 Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13633558
M. Wt: 228.20 g/mol
InChI Key: BSRRBNKACGKLFL-UHFFFAOYSA-N
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Description

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,4-dioxane ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-amino-2-(1,4-dioxan-2-yl)acetate with appropriate reagents to form the oxadiazole ring. One common method includes the use of a cyclization reaction where the amino group reacts with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dioxane ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343828-40-9) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The molecular formula of this compound is C9H11N3O4C_9H_{11}N_3O_4 with a molecular weight of approximately 213.20 g/mol. Its structure comprises a five-membered oxadiazole ring substituted with a dioxane moiety and an ethyl ester group.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxadiazole structure can enhance activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's mechanism often involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Mechanism of Action
This compoundC. difficile6Cell wall synthesis inhibition
Analogue 26aE. faecium8Membrane disruption
Analogue 1S. aureus12Cell membrane lysis

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer properties. Compounds within this class have shown promising activity against various cancer cell lines through multiple mechanisms such as inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative effects of oxadiazole derivatives on human cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range against colon and lung cancer cells. For example, one derivative demonstrated an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the oxadiazole ring can significantly influence its potency and selectivity against various biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityRemarks
Substitution at C5Increased antibacterial activityEnhances interaction with bacterial targets
Dioxane incorporationImproved solubilityFacilitates better bioavailability
EsterificationEnhanced anticancer propertiesIncreases lipophilicity

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3

InChI Key

BSRRBNKACGKLFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2COCCO2

Origin of Product

United States

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